tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H21N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of functional groups at specific positions on the ring. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups at the 4-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Scientific Research Applications
tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-amino-4-hydroxypiperidine-1-carboxylate include:
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-acetylpiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is the presence of both amino and hydroxyl groups at the 4-position. This unique combination of functional groups allows for a wider range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1245646-45-0 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-4-10(11,14)5-7-12/h14H,4-7,11H2,1-3H3 |
InChI Key |
CAIOFEOLTUNMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(N)O |
Origin of Product |
United States |
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